molecular formula C14H19N3O5S B15293741 [2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid

[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid

Cat. No.: B15293741
M. Wt: 341.38 g/mol
InChI Key: IMZPGNARDPMXHS-IOALNURASA-N
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Description

The compound [2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* is a complex organic molecule characterized by its unique structural features, including multiple chiral centers and conjugated double bonds. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may include:

    Formation of the oxirane ring: This step involves the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperoxybenzoic acid (m-CPBA).

    Introduction of the dihydroxy group: This can be achieved through hydroxylation reactions using osmium tetroxide (OsO4) followed by reduction.

    Formation of the conjugated diene system: This step may involve the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Nucleophiles like NH3, RSH, NaN3

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amines, thiols, azides

Scientific Research Applications

[2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

[2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The unique combination of structural features, such as the oxirane ring and conjugated diene system, distinguishes this compound from others, contributing to its specific biological activities and applications.

[2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid*, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C14H19N3O5S

Molecular Weight

341.38 g/mol

IUPAC Name

(5R,6S)-3-[[(2S)-2-carbamoylpyrrolidin-1-yl]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H19N3O5S/c1-6(18)9-12(20)17-10(14(21)22)8(23-13(9)17)5-16-4-2-3-7(16)11(15)19/h6-7,9,13,18H,2-5H2,1H3,(H2,15,19)(H,21,22)/t6-,7+,9+,13-/m1/s1

InChI Key

IMZPGNARDPMXHS-IOALNURASA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)CN3CCC[C@H]3C(=O)N)C(=O)O)O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)CN3CCCC3C(=O)N)C(=O)O)O

Origin of Product

United States

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